1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol
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Overview
Description
1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Substitution Reactions: The methyl and phenyl groups can be introduced through electrophilic aromatic substitution reactions.
Hydroxylation: The hydroxyl group can be introduced through nucleophilic substitution or oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The indole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield various amine derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.
Biological Research: Studying its effects on cellular processes and signaling pathways.
Industrial Chemistry: As an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol would involve its interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to interact with various biological targets, potentially modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-ol: Lacks the methyl group on the indole ring.
1-Methylamino-3-(3-methyl-indol-1-yl)-propan-2-ol: Lacks the phenyl group on the indole ring.
1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-butan-2-ol: Has an additional carbon in the side chain.
Uniqueness
1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol is unique due to the specific substitution pattern on the indole ring and the presence of both methylamino and hydroxyl groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C19H22N2O |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-(methylamino)-3-(3-methyl-2-phenylindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C19H22N2O/c1-14-17-10-6-7-11-18(17)21(13-16(22)12-20-2)19(14)15-8-4-3-5-9-15/h3-11,16,20,22H,12-13H2,1-2H3 |
InChI Key |
DGKQJSRWFDESMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CNC)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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